2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine
Description
Properties
CAS No. |
99520-99-7 |
|---|---|
Molecular Formula |
C7H2ClF3N2S |
Molecular Weight |
238.62 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H |
InChI Key |
DPKUZYAKAXXUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloro-3-nitropyridines or related chloropyridine derivatives serve as electrophilic substrates for nucleophilic substitution.
- Trifluoromethylated pyridine derivatives or trifluoroacetyl-containing reagents provide the trifluoromethyl group.
- 1,3-(S,N)-binucleophiles , such as thiols or thiones, are used to form the thiazole ring via cyclization.
Typical Synthetic Route
A representative synthetic route involves the following steps:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution of chlorine on chloropyridine | Reaction of 2-chloro-3-nitropyridine with thiol or thione nucleophile in DMF, presence of base (e.g., Na2CO3) | Formation of intermediate substitution product |
| 2 | Smiles rearrangement and ring closure | Heating at 80 °C for several hours | Formation of fused thiazolo[5,4-B]pyridine ring |
| 3 | Introduction or retention of trifluoromethyl group | Use of trifluoromethylated starting materials or trifluoroacetyl derivatives | Incorporation of CF3 group at position 6 |
| 4 | Purification | Acidification, filtration, recrystallization | Isolation of pure 2-chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine |
This method is supported by the nucleophilic aromatic substitution and Smiles rearrangement mechanisms, which facilitate the formation of the fused heterocyclic system with high regioselectivity and yield.
One-Pot Synthesis Approaches
One-pot procedures have been developed to streamline the synthesis by combining substitution and cyclization steps without intermediate isolation. For example, reactions of chloropyridines with pyrimidine-2-thiones in DMF with sodium carbonate at elevated temperatures (80 °C) yield the fused thiazolo-pyridine derivatives efficiently.
Specific Considerations for the Trifluoromethyl Group
- The trifluoromethyl group is typically introduced via trifluoroacetyl-containing reagents or trifluoromethylated precursors.
- Trifluoroacetic acid derivatives or trifluoroacetyl isothiocyanates can be used to incorporate the CF3 group during the formation of the thiazole ring.
- The electron-withdrawing nature of CF3 influences the reactivity of the pyridine ring, often facilitating nucleophilic aromatic substitution at the 2-chloro position.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity and solubility |
| Base | Sodium carbonate (Na2CO3) | Mild base to promote substitution without decomposition |
| Temperature | 80 °C | Optimal for substitution and cyclization without side reactions |
| Reaction Time | 3–6 hours | Monitored by TLC for completion |
| Workup | Acidification with HCl, filtration, washing | Precipitates product for isolation |
Yield and Purity
- Yields for these syntheses typically range from 70% to 90%, depending on the exact substrates and conditions.
- Purity is confirmed by spectroscopic methods such as NMR, HRMS, and IR, with characteristic signals for the thiazolo-pyridine core and trifluoromethyl group.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution + Smiles rearrangement | 2-chloro-3-nitropyridine, thiol/thione | Na2CO3, DMF | 80 °C, 3–6 h | 70–86 | One-pot or stepwise |
| Trifluoromethyl incorporation via trifluoroacetyl isothiocyanate | Sulfur, 2-cyanoacetamide, trifluoroacetyl isothiocyanate | Base, solvent | One-pot, reflux | 75–85 | Efficient CF3 introduction |
| Cyclization of chloropyridine with trifluoromethylated thiones | Chloropyridine derivative, trifluoromethyl thione | Na2CO3, DMF | 80 °C, 4 h | 80+ | High regioselectivity |
Research Findings and Analytical Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm the fused ring system and substitution pattern. CF3 groups show characteristic signals in ^19F NMR.
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic pattern consistent with chlorine and trifluoromethyl substituents.
- IR Spectroscopy : Shows characteristic C–S, C–Cl, and C–F stretching vibrations.
- X-ray Crystallography : Occasionally used to confirm the fused ring structure and substitution positions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Substitution Reactions: Products include various substituted thiazolo[5,4-B]pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is . Its structure features a thiazole ring fused to a pyridine, with a chlorine atom and a trifluoromethyl group at specific positions that enhance its biological activity. The compound's unique structure contributes to its potential interactions with various biological targets.
c-KIT Kinase Inhibition
One of the most significant applications of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine derivatives is their role as inhibitors of c-KIT kinase. c-KIT is a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GISTs). A study identified derivatives of this compound that exhibited higher enzymatic and anti-proliferative activities compared to imatinib, a standard treatment for GISTs. Notably, one derivative showed an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant than imatinib .
Phosphoinositide 3-Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold has also been explored for its potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cancer cell survival and proliferation. Compounds derived from this scaffold have demonstrated promising inhibitory activity in the nanomolar range against PI3K, indicating their potential for targeted tumor therapy .
Drug Resistance Overcoming
Research has focused on synthesizing novel derivatives to overcome drug resistance associated with existing therapies. The structure-activity relationship studies have provided insights into modifications that can enhance efficacy against resistant cancer cell lines .
Data Tables
The following table summarizes key findings from research on the inhibitory activities of various derivatives of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine:
| Compound | Target Kinase | IC50 (μM) | Activity Comparison |
|---|---|---|---|
| 6r | c-KIT V560G/D816V | 4.77 | 8-fold vs Imatinib |
| 6h | c-KIT | 9.87 | Moderate |
| Lead Derivative | PI3K | <1 | Nanomolar range |
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. The compound’s ability to interact with these targets makes it a valuable tool in the study of cellular processes and the development of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 6h (3-(Trifluoromethyl)phenyl-substituted derivative)
- Structure : Features a 3-(trifluoromethyl)phenyl group attached via an amide linkage to the thiazolo[5,4-b]pyridine scaffold.
- Activity : Moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to optimal hydrophobic interactions in the kinase binding pocket .
- Key Difference : Unlike the target compound, 6h retains a phenyl spacer, which is critical for activity. Removal of the phenyl group (as in the target compound) may reduce binding affinity unless compensated by direct -CF₃ interactions.
6-Chloro-2-methyl-thiazolo[5,4-B]pyridine
- Structure : Chlorine at position 6 and methyl group at position 2.
- Molecular Weight : 186.6 g/mol (C₇H₅ClN₂S).
- Safety : Classified under GHS guidelines with specific handling precautions (e.g., inhalation risks) .
2-Chlorothiazolo[5,4-b]pyridine
- Molecular Weight : 170.62 g/mol (C₆H₃ClN₂S).
Structural and Functional Analysis
Key Observations:
Trifluoromethyl Position : Direct -CF₃ substitution (target compound) vs. phenyl-linked -CF₃ (6h) alters binding pocket interactions. The phenyl spacer in 6h enhances hydrophobic contacts, while direct -CF₃ may improve metabolic resistance.
Chlorine vs. Methyl : Chlorine’s electronegativity and larger van der Waals radius may enhance target engagement compared to methyl .
Amide Linkage : Compound 6h’s amide group is critical for activity; its absence in the target compound could limit kinase inhibition unless compensated by other substituents.
Research Findings and Implications
Structure-Activity Relationships (SAR)
Biological Activity
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This compound belongs to the thiazolo[5,4-b]pyridine class, which has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : CHClFNS
- SMILES : C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F
- InChIKey : DPKUZYAKAXXUFN-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the efficacy of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT enzyme, which is a crucial target in treating gastrointestinal stromal tumors (GISTs). One notable derivative demonstrated significant inhibition of c-KIT activity with an IC value of 4.77 µM against the V560G/D816V double mutant, which is resistant to conventional therapies like imatinib. This compound also exhibited a GI value of 1.15 µM on HMC1.2 cells harboring both mutations, indicating a potent anti-proliferative effect compared to imatinib and sunitinib .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | IC (µM) | GI (µM) | Remarks |
|---|---|---|---|---|
| 6r | c-KIT | 4.77 | 1.15 | Potent against resistant mutants |
| Imatinib | c-KIT | >40 | >40 | Standard treatment |
| Sunitinib | c-KIT | >20 | >20 | Comparison standard |
The biological activity of this compound is attributed to its ability to inhibit the downstream signaling pathways of c-KIT, leading to:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting proliferation.
Case Studies and Research Findings
A study focused on structure-activity relationships (SAR) involving various derivatives demonstrated that modifications at the 6-position significantly influenced biological activity. The introduction of a trifluoromethyl group at this position was found to enhance inhibitory effects against c-KIT compared to other substitutions .
Example Case Study
In a recent investigation involving novel thiazolo[5,4-b]pyridine derivatives:
- Objective : To identify effective c-KIT inhibitors.
- Methodology : Synthesis and evaluation of 31 derivatives with varying substitutions.
- Findings : Derivatives with specific functional groups exhibited enhanced selectivity and potency against c-KIT mutants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
